molecular formula C26H37ClN2O B12353087 N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide CAS No. 2749326-85-8

N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide

Cat. No.: B12353087
CAS No.: 2749326-85-8
M. Wt: 429.0 g/mol
InChI Key: GPBMPZKILCTIGL-UHFFFAOYSA-N
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Description

N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide is a synthetic opioid analgesic. It is structurally related to fentanyl, a potent opioid used in medical settings for pain management and anesthesia. This compound has gained attention due to its high potency and potential for abuse, similar to other fentanyl analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide typically involves the acylation of a common precursor, 4-ANPP (N-phenyl-1-(2-phenylethyl)piperidin-4-amine), with heptanoyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to those used for other fentanyl analogs. These methods involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs .

Scientific Research Applications

N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide has several scientific research applications:

Mechanism of Action

N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cAMP levels and reduced neuronal excitability. The compound also affects the release of neurotransmitters like dopamine and serotonin, contributing to its analgesic and euphoric effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Fentanyl: A widely used opioid analgesic.

    Acetyl fentanyl: A potent synthetic opioid with similar effects.

    Acryloylfentanyl: Another fentanyl analog with high potency.

    Valerylfentanyl: A fentanyl analog with a similar structure

Uniqueness

N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide is unique due to its specific heptanoyl group, which differentiates it from other fentanyl analogs. This structural difference can affect its potency, pharmacokinetics, and interaction with opioid receptors .

Properties

CAS No.

2749326-85-8

Molecular Formula

C26H37ClN2O

Molecular Weight

429.0 g/mol

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]heptanamide;hydrochloride

InChI

InChI=1S/C26H36N2O.ClH/c1-2-3-4-11-16-26(29)28(24-14-9-6-10-15-24)25-18-21-27(22-19-25)20-17-23-12-7-5-8-13-23;/h5-10,12-15,25H,2-4,11,16-22H2,1H3;1H

InChI Key

GPBMPZKILCTIGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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